molecular formula C14H12N2O3 B8480289 1-(2-Methyl-4-nitrophenyl)-3-vinylpyridin-2(1H)-one

1-(2-Methyl-4-nitrophenyl)-3-vinylpyridin-2(1H)-one

Cat. No. B8480289
M. Wt: 256.26 g/mol
InChI Key: ZJNXRAVEUHUDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methyl-4-nitrophenyl)-3-vinylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C14H12N2O3 and its molecular weight is 256.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methyl-4-nitrophenyl)-3-vinylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methyl-4-nitrophenyl)-3-vinylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2-Methyl-4-nitrophenyl)-3-vinylpyridin-2(1H)-one

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

3-ethenyl-1-(2-methyl-4-nitrophenyl)pyridin-2-one

InChI

InChI=1S/C14H12N2O3/c1-3-11-5-4-8-15(14(11)17)13-7-6-12(16(18)19)9-10(13)2/h3-9H,1H2,2H3

InChI Key

ZJNXRAVEUHUDTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2C=CC=C(C2=O)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

50 g (162 mmol) of the compound from example 41A are dissolved in 700 ml of anhydrous dioxane and admixed with 62 g (194 mmol) of tributylvinyltin and 4.7 g (4.0 mmol) of tetrakis(triphenylphosphine)palladium, and the mixture is heated at reflux for 15 h. It is allowed to cool and filtered through kieselguhr. It is washed with ethyl acetate, and the combined filtrates are concentrated to dryness under reduced pressure. The residue is applied to silica gel and chromatographed on 800 g of silica gel with a gradient of cyclohexane and ethyl acetate. This affords 27 g (62% of theory) of the desired product.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step Two

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